1,1-Diethoxy-4,4-difluorobut-2-yne
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Overview
Description
1,1-Diethoxy-4,4-difluorobut-2-yne is a chemical compound with the molecular formula C8H12F2O2 It is characterized by the presence of two ethoxy groups and two fluorine atoms attached to a butyne backbone
Preparation Methods
The synthesis of 1,1-Diethoxy-4,4-difluorobut-2-yne typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 4,4-difluorobut-2-yne with ethanol in the presence of an acid catalyst to form the diethoxy derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
1,1-Diethoxy-4,4-difluorobut-2-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the replacement of ethoxy groups with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,1-Diethoxy-4,4-difluorobut-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Diethoxy-4,4-difluorobut-2-yne involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its interaction with enzymes can lead to the modulation of metabolic pathways, affecting cellular functions .
Comparison with Similar Compounds
1,1-Diethoxy-4,4-difluorobut-2-yne can be compared with other similar compounds, such as:
1,1-Diethoxy-4-fluorobut-2-yne: This compound has only one fluorine atom, which may result in different reactivity and applications.
1,1-Diethoxybut-2-yne: Lacking fluorine atoms, this compound may exhibit different chemical and physical properties.
1,1-Diethoxy-4,4-dichlorobut-2-yne:
The uniqueness of this compound lies in its specific combination of ethoxy and fluorine groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1,1-diethoxy-4,4-difluorobut-2-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-3-11-8(12-4-2)6-5-7(9)10/h7-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXFQPGUWVDSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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